molecular formula C8H5IN2O B3029736 8-Iodoquinazolin-4(3H)-one CAS No. 77150-36-8

8-Iodoquinazolin-4(3H)-one

Cat. No. B3029736
CAS RN: 77150-36-8
M. Wt: 272.04
InChI Key: ZCDKMEWIBQJRGA-UHFFFAOYSA-N
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Description

8-Iodoquinazolin-4(3H)-one is a chemical compound that can be synthesized from 8-aminoquinoline using the Sandmeyer reaction. This reaction is a method used to transform primary aromatic amines into their corresponding aryl halides, in this case, introducing an iodine atom into the quinoline structure. The resulting 8-iodoquinolinium compounds have been studied in different forms, such as the triiodide tetrahydrofuran solvate and the chloride dihydrate .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of the 8-iodoquinolinium ion is described as almost planar in both the triiodide tetrahydrofuran solvate and the chloride dihydrate forms. This planarity is typical for aromatic cations and is important for the interactions that these ions can form with other molecules. In the case of the triiodide tetrahydrofuran solvate, the triiodide ion is almost linear, which is a characteristic geometry for such anions .

Chemical Reactions Analysis

The 8-iodoquinolinium compounds participate in various intermolecular interactions. For instance, in the triiodide tetrahydrofuran solvate, there are N—H⋯O hydrogen bonds and I⋯I and I⋯H interactions that lead to the formation of sheets oriented parallel to a specific crystal plane. These interactions are crucial for the stability and the crystal packing of the compound. Similarly, in the chloride dihydrate form, hydrogen-bonded chains are formed along a crystal axis via O—H⋯Cl links, and the 8-iodoquinolinium ions are linked to these chains through N—H⋯O hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-iodoquinazolin-4(3H)-one derivatives are influenced by their molecular structure and the intermolecular interactions they can form. The planar structure of the 8-iodoquinolinium ion allows for aromatic π–π stacking, which is observed in the chloride dihydrate where the centroid–centroid distance is 3.624 Å. These stacking interactions, along with the hydrogen bonding, contribute to the compounds' solubility, melting points, and crystal formation. The presence of iodine also affects the reactivity of these compounds, making them suitable for further chemical transformations .

Scientific Research Applications

  • Synthesis and Biological Activity:

    • 8-Iodoquinazolin-4(3H)-one derivatives have been synthesized and evaluated for their biological activities. For instance, El-Hashash et al. (2015) prepared a novel group of these derivatives, demonstrating their potential antifungal activities (El-Hashash et al., 2015). Similarly, Alafeefy et al. (2011) synthesized new derivatives and screened them for antimicrobial activity, finding remarkable broad-spectrum antimicrobial activity in certain compounds (Alafeefy et al., 2011).
  • Antitumor Properties:

    • Research has also delved into the antitumor properties of these compounds. Pérez-Fehrmann et al. (2022) synthesized derivatives of 6-iodo-2-methylquinazolin-4-(3H)-one and found significant cytotoxic activity against various human cancer cell lines, suggesting their potential use in cancer therapy (Pérez-Fehrmann et al., 2022).
  • Chemical Synthesis Techniques:

    • The preparation and synthetic pathways of 8-Iodoquinazolin-4(3H)-one derivatives have been a focus of research. Barlaam et al. (2012) reported a successful SNAr reaction directly at the unactivated C-6 position of the quinazolin-4(3H)-one nucleus, highlighting advancements in chemical synthesis techniques (Barlaam et al., 2012).

Safety And Hazards

The safety data sheet for a related compound, 2-Chloro-8-iodoquinazolin-4-amine, is available for viewing . It’s important to note that this compound is for R&D use only and not for medicinal or household use .

properties

IUPAC Name

8-iodo-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDKMEWIBQJRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)N=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506234
Record name 8-Iodoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Iodoquinazolin-4(3H)-one

CAS RN

77150-36-8
Record name 8-Iodo-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77150-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Iodoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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